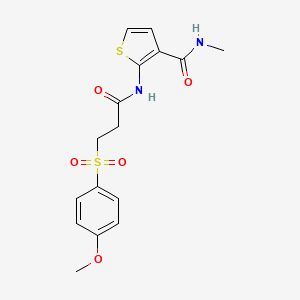

![molecular formula C20H15N3O3 B2830127 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide CAS No. 898428-54-1](/img/structure/B2830127.png)

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

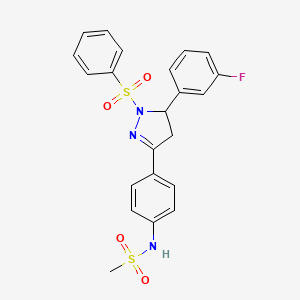

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one derivatives have been synthesized and characterized by FT-IR, 1H-NMR, mass spectroscopy, and bases of elemental analysis .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives involves the reaction of appropriate acid chlorides with 2-aminobenzoic acid derivatives . The synthesized compounds were characterized using various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide” has been confirmed by single-crystal X-ray diffraction . The structure of the target compounds was confirmed by this method .Chemical Reactions Analysis

The chemical reactions of quinazolin-4(3H)-one derivatives involve various functional group variations . The relationship between the functional group variation and the biological activity of the evaluated compounds has been discussed .Scientific Research Applications

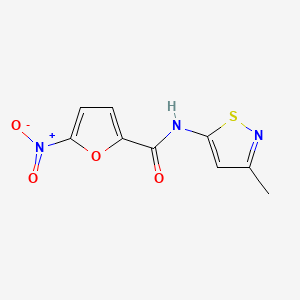

Tyrosinase Inhibition and Antioxidant Activity

One significant application of derivatives of this compound is in the field of enzyme inhibition, specifically targeting tyrosinase. A study by Dige et al. (2019) synthesized new derivatives of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide through ultrasound irradiation, resulting in potent tyrosinase inhibitors. These compounds exhibited much lower IC50 values compared to the standard kojic acid, indicating strong inhibitory potential. Additionally, these compounds demonstrated DPPH free radical scavenging ability, suggesting antioxidant properties as well. The kinetic mechanism for one of the compounds (compound 4e) was analyzed, revealing non-competitive inhibition of tyrosinase, forming an enzyme-inhibitor complex. This study highlights the potential of these compounds in cosmetic and pharmaceutical applications, particularly for conditions related to melanin overproduction and oxidative stress (Dige et al., 2019).

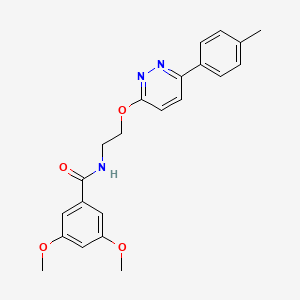

Antimicrobial Activity

Another crucial area of application for N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide derivatives is in antimicrobial therapy. Desai et al. (2011) synthesized a series of compounds combining quinazolinone and thiazolidinone frameworks, which were screened for antibacterial and antifungal activities. These compounds showed promising results against various strains of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The study indicates the potential use of these compounds in developing new antimicrobial agents to combat resistant microbial strains (Desai et al., 2011).

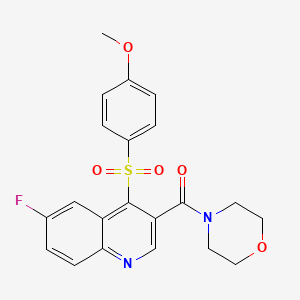

Antiplasmodial Activity

Further expanding the therapeutic potential of N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide derivatives, Hermann et al. (2021) investigated their antiplasmodial activities. The study focused on new derivatives tested in vitro for their activities against blood stages of Plasmodium falciparum strains. It was found that the nature of the acyl moiety significantly influenced the compounds' antiplasmodial activity, with benzamides showing promising results. This research opens avenues for the development of new antimalarial agents, addressing the urgent need for novel therapeutic options against malaria (Hermann et al., 2021).

Analgesic Activity Enhancement

The compound and its derivatives have also been explored for enhancing analgesic properties. Ukrainets et al. (2016) conducted a study employing bioisosteric replacements to increase the analgesic properties of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. This research demonstrated that modifying the benzyl phenyl ring with an isosteric heterocycle could significantly improve analgesic activity, particularly with 3-Py derivatives. Such findings suggest the potential for developing new pain management therapies (Ukrainets et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

The development of safer and more active NSAIDs is still a major challenge . Therefore, the investigation of new quinazolin-4(3H)-one derivatives is an important area of future research . The findings from these studies could lead to the development of potent analgesic, anti-inflammatory, and antimicrobial agents .

properties

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c1-13-21-17-9-3-2-8-16(17)20(25)23(13)15-7-4-6-14(12-15)22-19(24)18-10-5-11-26-18/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSHFIXSNIAURZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2830044.png)

![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2830047.png)

![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2830048.png)

![6-(Pyridin-2-yl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2830051.png)

![N-cyclohexyl-2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2830052.png)

![Tert-butyl 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2830055.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea](/img/structure/B2830059.png)

![3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2830060.png)

![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2830065.png)